Cupressuflavone Demonstrates Superior CDK5 Inhibition Potency Compared with CDK2, a Selectivity Profile Distinct from Biflavonoid Peers
Cupressuflavone inhibits CDK5 with an IC50 of 9.29 μM, representing approximately 2-fold greater potency than its inhibition of CDK2 (IC50 = 18.58 μM) . This intra-compound selectivity profile (CDK5/CDK2 potency ratio = 2.0) distinguishes cupressuflavone from amentoflavone, which exhibits a different kinase inhibition signature, and from hinokiflavone, which has been characterized for SENP1 and pre-mRNA splicing modulation rather than CDK family targeting .
| Evidence Dimension | Cyclin-dependent kinase inhibition (IC50, μM) |
|---|---|
| Target Compound Data | CDK5: IC50 = 9.29 μM; CDK2: IC50 = 18.58 μM |
| Comparator Or Baseline | Amentoflavone and hinokiflavone: CDK inhibition data not reported in comparable assays; divergent primary targets (COX-1 for amentoflavone; SENP1/splicing for hinokiflavone) [1] [2] |
| Quantified Difference | Intra-compound CDK5/CDK2 potency ratio = 2.0 (selectivity signature) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Researchers targeting CDK5-mediated pathways in neurodegeneration should select cupressuflavone over other biflavonoids due to its documented CDK5 inhibition activity and the absence of comparable data for structural analogs.
- [1] Al-Sayed E, Abdel-Daim MM. Anti-inflammatory and analgesic activities of cupressuflavone from Cupressus macrocarpa: Impact on pro-inflammatory mediators. Drug Dev Res. 2018;79(1):22–28. doi:10.1002/ddr.21415. View Source
- [2] Pawellek A, Ryder U, Tammsalu T, et al. Characterisation of the biflavonoid hinokiflavone as a pre-mRNA splicing modulator that inhibits SENP1. eLife. 2017;6:e27402. doi:10.7554/eLife.27402. View Source
